3,4-Dehydrocilostazol
Beschreibung
Contextualization within Cilostazol (B1669032) Biotransformation Pathways
Cilostazol undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system. nih.govdrugbank.compatsnap.com The key enzymes involved in this process are CYP3A4 and, to a lesser degree, CYP2C19. nih.govresearchgate.netsukl.gov.cz The metabolic process transforms cilostazol into various metabolites, with 3,4-dehydro cilostazol and 4'-trans-hydroxy cilostazol being the most prominent active forms. otsuka-us.comresearchgate.netfrontiersin.org
The formation of 3,4-dehydro cilostazol is a critical step in the biotransformation of cilostazol. researchgate.net This conversion is mainly mediated by the CYP3A4 isoenzyme. researchgate.netsukl.gov.czresearchgate.net Following oral administration, a significant portion of cilostazol is converted into its metabolites. While unchanged cilostazol is not excreted in the urine to any measurable extent, less than 2% of the dose is eliminated as 3,4-dehydro cilostazol, indicating its role as a circulating active metabolite rather than a final excretory product. drugbank.comotsuka-us.com
Significance as a Major Pharmacologically Active Metabolite
The mechanism of action for 3,4-dehydro cilostazol mirrors that of its parent compound, involving the inhibition of PDE3. drugbank.com This inhibition leads to an increase in cyclic AMP (cAMP) levels within platelets and blood vessels, which in turn suppresses platelet aggregation and promotes vasodilation. drugbank.com The plasma concentration of 3,4-dehydro cilostazol is approximately 41% of the cilostazol concentration. sukl.gov.cz
Historical Perspective and Evolution of Research on Cilostazol Metabolites
The development of cilostazol dates back to the 1980s in Japan, where researchers at Otsuka Pharmaceutical synthesized the quinolone derivative. nih.gov Initial research focused on the primary compound's ability to inhibit platelet aggregation and induce vasodilation. nih.gov Over time, as understanding of pharmacokinetics and drug metabolism advanced, the significant role of its metabolites became a key area of investigation.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h9-12,14,16H,1-8,13H2,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHALECSGOJQOHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60224705 | |
| Record name | 3,4-Dehydrocilostazol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60224705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73963-62-9 | |
| Record name | 3,4-Dehydrocilostazol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073963629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dehydrocilostazol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60224705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DEHYDROCILOSTAZOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M77W4SPE0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolic Biotransformation and Enzymatic Pathways of 3,4 Dehydro Cilostazol Formation
Cytochrome P450 Isoform-Mediated Metabolism
The biotransformation of Cilostazol (B1669032) into its metabolites is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. researchgate.netfda.gov.phdrugbank.com Several isoforms of this enzyme family have been identified as key players in the formation of 3,4-Dehydro Cilostazol.
Role of CYP3A4 in 3,4-Dehydro Cilostazol Synthesis
The principal enzyme responsible for the metabolism of Cilostazol is CYP3A4. researchgate.netfda.gov.phdrugbank.comnih.gov This isoform is primarily involved in the hydroxylation of the quinone moiety of Cilostazol, which is a crucial step leading to the formation of 3,4-Dehydro Cilostazol. jst.go.jpnih.govresearchgate.net In vitro studies have demonstrated that CYP3A4 is the main catalyst for the conversion of Cilostazol to an intermediate metabolite, OPC-13326, which is then further metabolized to 3,4-Dehydro Cilostazol. jst.go.jpnih.govresearchgate.net
Contribution of CYP2C19 to 3,4-Dehydro Cilostazol Generation
Metabolic Flux and Yield of 3,4-Dehydro Cilostazol from Parent Compound
The metabolic conversion of Cilostazol results in a significant yield of 3,4-Dehydro Cilostazol. Following oral administration of Cilostazol, plasma concentrations of 3,4-Dehydro Cilostazol are approximately 41% of the parent compound's concentration as measured by the area under the curve (AUC). fda.gov.ph Another study found that after a radiolabeled dose of cilostazol, 15% of the total analytes in plasma was 3,4-dehydro-cilostazol. otsuka-us.com This active metabolite is reported to be 4 to 7 times more potent as a platelet anti-aggregant than Cilostazol itself, highlighting the importance of this metabolic pathway. fda.gov.photsuka-us.com
In Vitro Metabolic Studies and Enzyme Kinetics
In vitro studies utilizing human liver microsomes and recombinant human P450 isozymes have been instrumental in elucidating the enzymatic pathways of Cilostazol metabolism. researchgate.netnih.gov These studies have allowed for the kinetic characterization of the enzymes involved.
For instance, kinetic studies have determined the Michaelis-Menten constant (Km) and intrinsic clearance (CLint) for the formation of the intermediate metabolite OPC-13326 by various CYP isoforms. For CYP3A4, the Km was found to be 5.26 µM with a CLint of 0.34 µl/pmol P450/min. nih.gov For CYP3A5, the Km was 2.89 µM and the CLint was 0.05 µl/pmol P450/min. nih.gov These kinetic parameters provide a quantitative measure of the efficiency of each enzyme in metabolizing Cilostazol.
Table 1: Enzyme Kinetic Parameters for the Formation of OPC-13326
| Enzyme | Km (µM) | Intrinsic Clearance (CLint) (µl/pmol P450/min) |
| CYP3A4 | 5.26 | 0.34 |
| CYP1B1 | 11.2 | 0.03 |
| CYP3A5 | 2.89 | 0.05 |
Data sourced from in vitro studies with recombinant human P450 isozymes. nih.gov
Pharmacological Activity and Molecular Mechanisms of 3,4 Dehydro Cilostazol
Potency as a Phosphodiesterase III (PDE III) Inhibitor
3,4-Dehydro Cilostazol (B1669032) is a potent inhibitor of phosphodiesterase III (PDE III), an enzyme crucial in the regulation of intracellular signaling pathways. patsnap.comhpra.ienih.gov
Comparative Potency Analysis Against Cilostazol and Other Metabolites
Research indicates that 3,4-Dehydro Cilostazol is a significantly more potent inhibitor of PDE III compared to its parent drug, Cilostazol. sukl.gov.czfda.gov.photsuka-us.com Reports suggest its potency in inhibiting platelet aggregation is 4 to 7 times greater than that of Cilostazol. sukl.gov.czfda.gov.photsuka-us.com In contrast, another major metabolite, 4'-trans-hydroxy-Cilostazol, is considerably less potent, exhibiting only one-fifth of the activity of Cilostazol. sukl.gov.czfda.gov.ph This highlights the critical contribution of 3,4-Dehydro Cilostazol to the therapeutic effects of Cilostazol.
Comparative Potency of Cilostazol and its Metabolites
| Compound | Relative Potency (Platelet Aggregation Inhibition) |
|---|---|
| 3,4-Dehydro Cilostazol | 4-7 times more potent than Cilostazol |
| Cilostazol | Baseline |
| 4'-trans-hydroxy-Cilostazol | 1/5th the potency of Cilostazol |
Specificity for PDE3A Isoform
The primary target of 3,4-Dehydro Cilostazol's inhibitory action is the PDE3A isoform, which is predominantly found in the cardiovascular system, including platelets and vascular smooth muscle cells. doi.orgthoracickey.comlgcstandards.comtandfonline.comtandfonline.com By selectively inhibiting PDE3A, 3,4-Dehydro Cilostazol exerts its effects with a degree of tissue specificity. doi.orgthoracickey.com
Cellular Cyclic AMP (cAMP) Modulation
The inhibition of PDE III by 3,4-Dehydro Cilostazol directly leads to the modulation of intracellular cyclic AMP (cAMP) levels.
Mechanisms of cAMP Elevation in Target Cells
As a PDE III inhibitor, 3,4-Dehydro Cilostazol prevents the breakdown of cAMP to AMP. drugbank.comsmpdb.cawikipedia.org This action results in an accumulation of cAMP within target cells such as platelets and vascular smooth muscle cells. patsnap.comthoracickey.comdrugbank.com The parent compound, Cilostazol, has also been noted to inhibit adenosine (B11128) uptake, which can further contribute to increased cAMP levels. doi.org
Downstream Signaling Cascades Activated by Increased cAMP Levels
The elevation of intracellular cAMP initiates a cascade of downstream signaling events. A key effector in this pathway is Protein Kinase A (PKA), which becomes activated by the increased cAMP levels. nih.govthoracickey.comwikipedia.org Activated PKA then phosphorylates various downstream targets, leading to the ultimate physiological responses. In vascular smooth muscle cells, this includes the inhibition of myosin light-chain kinase, resulting in vasodilation. patsnap.comwikipedia.org In platelets, the cAMP-PKA pathway plays a crucial role in inhibiting their aggregation. thoracickey.com Furthermore, studies on the parent drug Cilostazol suggest that cAMP elevation can also activate other pathways, such as the PI3K/Akt/eNOS and ERK/p38 MAPK signaling cascades in endothelial cells, contributing to vasculo-angiogenic effects. portlandpress.com
Antiplatelet Aggregation Efficacy
Summary of 3,4-Dehydro Cilostazol's Pharmacological Effects
| Pharmacological Effect | Mechanism of Action | Key Target |
|---|---|---|
| PDE III Inhibition | Competitive inhibition of the phosphodiesterase III enzyme. | PDE3A isoform |
| cAMP Elevation | Prevention of cAMP degradation to AMP. | Platelets, Vascular Smooth Muscle Cells |
| Antiplatelet Aggregation | Increased cAMP levels leading to inhibition of platelet activation and aggregation. | Platelets |
Inhibition of Platelet Function through cAMP-Dependent Pathways
The antiplatelet effect of 3,4-Dehydro Cilostazol is a direct consequence of its ability to inhibit PDE3. nih.gov By blocking this enzyme within platelets, it prevents the breakdown of cAMP, leading to its accumulation. nih.govdrugbank.comsukl.gov.cz Elevated intracellular cAMP levels interfere with several platelet activation pathways. nih.gov This increase in cAMP leads to the inhibition of platelet aggregation that can be initiated by a variety of stimuli, including collagen, thrombin, ADP, and arachidonic acid. drugs.comnih.gov
Research into the specific molecular mechanisms reveals that cAMP-elevating agents like Cilostazol can inhibit collagen-induced Akt phosphorylation in platelets, a key step in the activation cascade. nih.gov This inhibition of platelet function is crucial to the compound's therapeutic action. Notably, the antiplatelet effect of 3,4-Dehydro Cilostazol is reported to be significantly more potent than that of its parent compound, Cilostazol. mdpi.com
Comparative Antithrombotic Effects in Preclinical Models
The enhanced potency of 3,4-Dehydro Cilostazol suggests it is a key driver of these effects. mdpi.com Its activity is estimated to be several times that of the parent drug. drugs.comotsuka-us.com
Comparative Antiplatelet Potency
| Compound | Relative Potency vs. Cilostazol | Source |
|---|---|---|
| 3,4-Dehydro Cilostazol | 4 to 15 times more potent | mdpi.comdrugs.com |
| 4´-trans-hydroxy-cilostazol | 20% as active (one-fifth) | drugs.com |
Vasodilatory Properties
The vasodilatory effects of 3,4-Dehydro Cilostazol are also mediated by the inhibition of PDE3 and the subsequent increase in intracellular cAMP. sukl.gov.czdrugs.com
Relaxation of Vascular Smooth Muscle Cells
In vascular smooth muscle cells (VSMCs), the accumulation of cAMP following PDE3 inhibition leads to the activation of protein kinase A (PKA). researchgate.net This cascade results in the inactivation of myosin light-chain kinase, which is essential for muscle contraction. The outcome is the relaxation of VSMCs, leading to vasodilation. researchgate.netdoi.org Studies have demonstrated that Cilostazol induces relaxation in various blood vessels, including human saphenous veins and rat aortas, an effect attributable to its active metabolites. nih.govscience.gov This direct arterial vasodilation contributes to increased blood flow. drugs.comnih.gov
Differential Vasodilation in Specific Vascular Beds
The vasodilatory action of Cilostazol and its metabolites may vary across different vascular beds. nih.gov Research indicates that Cilostazol improves blood flow in the limbs of patients with peripheral arterial disease. nih.gov In preclinical studies using hypertensive rats, Cilostazol was found to increase cerebral blood flow, suggesting a notable effect on the cerebral vasculature. nih.gov Furthermore, studies have documented the relaxation of human venous smooth muscle in response to therapeutic concentrations of Cilostazol. nih.gov This suggests that the vasodilatory effects are not confined to a single arterial region but are more widespread.
Observed Vasodilatory Effects in Specific Vascular Beds
| Vascular Bed | Observed Effect | Model | Source |
|---|---|---|---|
| Cerebral Arteries | Increased cerebral blood flow | Hypertensive Rats | nih.gov |
| Limb Arteries (e.g., Femoral) | Increased blood flow, improved ankle-brachial index | Human (Peripheral Arterial Disease) | nih.gov |
| Thoracic Aorta | Concentration-dependent relaxation | Rat (in vitro) | science.gov |
| Saphenous Vein | Relaxation of venous smooth muscle | Human (in vitro) | nih.gov |
Other Emerging Pharmacological Activities
Beyond its primary antiplatelet and vasodilatory roles, 3,4-Dehydro Cilostazol, through the mechanism of its parent compound, exhibits other significant pharmacological effects.
Antimitogenic Effects on Vascular Smooth Muscle Cells
Cilostazol and its metabolites have been shown to possess antimitogenic, or antiproliferative, properties on VSMCs. nih.govdoi.org This effect is also linked to the increase in intracellular cAMP, which can interfere with the cell cycle and inhibit the mitogenesis and migration of these cells. nih.govdoi.org The suppression of VSMC proliferation is considered a beneficial action, particularly in the context of vascular injury and diseases like atherosclerosis. researchgate.netresearchgate.net In a rat carotid injury model, local application of Cilostazol resulted in a marked inhibition of intimal proliferation. doi.org
Potential Cardiotonic and Chronotropic Influences
3,4-Dehydro Cilostazol, an active metabolite of Cilostazol, exerts potential cardiotonic (positive inotropic) and chronotropic effects primarily through its activity as a potent phosphodiesterase III (PDE III) inhibitor. fda.govotsuka-us.com The pharmacodynamic actions of Cilostazol and its metabolites are largely attributable to this mechanism. fda.gov Inhibition of PDE III, the predominant cAMP-metabolizing enzyme in cardiac tissue, leads to a decrease in the degradation of cyclic adenosine monophosphate (cAMP). fda.govdoi.orgahajournals.org The resulting increase in intracellular cAMP levels in cardiomyocytes is associated with positive inotropic (increased myocardial contractility) and chronotropic (increased heart rate) effects. doi.orgnih.govdroracle.ai
Research indicates that 3,4-Dehydro Cilostazol is a significantly more potent inhibitor of PDE III than its parent compound. Following oral administration of Cilostazol, 3,4-Dehydro Cilostazol is one of the major active metabolites found in plasma and is estimated to be 4 to 7 times as active as Cilostazol itself in terms of pharmacological activity. otsuka-us.comdrugs.com Therefore, the observable cardiac effects following Cilostazol administration are substantially mediated by the activity of 3,4-Dehydro Cilostazol.
Preclinical studies in animal models have demonstrated these cardiac effects. In dogs and cynomolgus monkeys, administration of Cilostazol resulted in an increased heart rate and enhanced myocardial contractile force, effects consistent with PDE III inhibition. fda.govfda.gov These effects on heart rate and contractility were observed at doses similar to those required for antiplatelet activity. fda.gov
Clinical research in humans corroborates these findings, showing a direct chronotropic effect. Studies have shown that Cilostazol can induce tachycardia, with the increase in heart rate being dose-proportional. otsuka-us.comfda.gov A specific investigation into the effects of Cilostazol on patients with bradyarrhythmias (such as sick sinus syndrome and bradycardic atrial fibrillation) revealed a significant positive chronotropic effect. nih.gov This further supports the mechanism whereby 3,4-Dehydro Cilostazol contributes to an increased heart rate. nih.gov
Table 1: Relative Activity of Cilostazol and its Major Metabolites This table summarizes the plasma concentration and relative PDE III inhibitory activity of Cilostazol and its key active metabolites after oral administration.
| Compound | Percentage of Total Analytes in Plasma | Relative Activity Compared to Cilostazol |
| Cilostazol | 56% | 1x |
| 3,4-Dehydro Cilostazol | 15% | 4-7x |
| 4´-trans-hydroxy-cilostazol | 4% | 0.2x |
| Data sourced from prescribing information documents. otsuka-us.comdrugs.com |
Table 2: Chronotropic Effects of Cilostazol in Patients with Bradyarrhythmias This table presents the results from a clinical study assessing the impact of Cilostazol on heart rate parameters in patients with symptomatic bradyarrhythmias. The effects are mediated by Cilostazol and its active metabolites, including 3,4-Dehydro Cilostazol.
| Parameter | Before Treatment (Mean ± SD) | After Treatment (Mean ± SD) | P-value |
| 24-h Total Heart-Beat Count | 77,429 ± 11,168 | 107,981 ± 13,536 | < 0.0001 |
| Minimal Heart Rate (beats/min) | 33 ± 9 | 47 ± 13 | < 0.0001 |
| Maximal RR Interval (ms) | 3,149 ± 1,018 | 2,087 ± 601 | 0.0001 |
| SD: Standard Deviation. Data adapted from a clinical trial involving 20 patients. nih.gov |
Pharmacokinetic Disposition of 3,4 Dehydro Cilostazol
Systemic Exposure and Plasma Concentration Profile
Following oral administration of cilostazol (B1669032), it is extensively metabolized, with 3,4-dehydro cilostazol being one of two major active metabolites. fda.gov.ph
Area Under the Curve (AUC) and Peak Plasma Concentration (Cmax) Relative to Cilostazol
The systemic exposure of 3,4-dehydro cilostazol, as measured by the area under the curve (AUC), is significant, constituting a notable portion of the total active components in circulation. Plasma concentrations of 3,4-dehydro cilostazol, measured by AUC, are approximately 41% of those of the parent compound, cilostazol. fda.gov.phmims.com In some studies, the plasma AUC of 3,4-dehydro cilostazol was found to be 28% that of cilostazol. fda.gov After administration of a single 100 mg dose of radiolabeled cilostazol, 3,4-dehydro cilostazol accounted for 15% of the total analytes in plasma, while cilostazol itself constituted 56%. ciplamed.comnih.govfda.govotsuka-us.com
It's important to note that co-administration of other drugs can affect the systemic exposure of 3,4-dehydro cilostazol. For instance, omeprazole (B731), a potent inhibitor of the CYP2C19 enzyme, has been shown to increase the systemic exposure to 3,4-dehydro-cilostazol by 69%. mims.comciplamed.comotsuka-us.com
Table 1: Relative Systemic Exposure of 3,4-Dehydro Cilostazol
| Parameter | Value | Reference |
|---|---|---|
| AUC relative to Cilostazol | ~41% | fda.gov.phmims.com |
| AUC relative to Cilostazol (alternative finding) | 28% | fda.gov |
| Percentage of total plasma analytes | 15% | ciplamed.comnih.govfda.govotsuka-us.com |
| Increase in exposure with Omeprazole | 69% | mims.comciplamed.comotsuka-us.com |
Accumulation Dynamics at Steady State
With chronic administration of cilostazol, both the parent drug and its active metabolites, including 3,4-dehydro cilostazol, accumulate in the bloodstream. fda.gov.phmims.comunilab.com.ph They reach steady-state blood levels within a few days, with an accumulation of approximately two-fold. fda.gov.phmims.comunilab.com.ph One study reported an accumulation index of 3.1 for 3,4-dehydro cilostazol at steady state compared to a single dose. fda.gov The apparent elimination half-life of 3,4-dehydro cilostazol, along with cilostazol, is about 11 to 13 hours. fda.gov.phunilab.com.phdrugbank.com
Protein Binding Characteristics
The binding of 3,4-dehydro cilostazol to plasma proteins is a key factor in its pharmacokinetic profile, influencing its distribution and elimination.
Extent of Plasma Protein Binding
3,4-Dehydro cilostazol is highly bound to plasma proteins. fda.gov.phmims.comciplamed.comnih.govfda.govotsuka-us.comunilab.com.phdrugs.comnih.gov The mean percentage of binding is reported to be 97.4%. fda.gov.phmims.comciplamed.comnih.govfda.govotsuka-us.comunilab.com.phdrugs.comnih.gov This is comparable to the protein binding of the parent compound, cilostazol, which is 95 to 98% bound. fda.gov.phciplamed.comnih.govunilab.com.phdrugs.com
Identification of Primary Binding Proteins (e.g., albumin)
The primary binding protein for both cilostazol and 3,4-dehydro cilostazol is albumin. fda.gov.phmims.comciplamed.comnih.govotsuka-us.comunilab.com.phdrugs.comnih.gov
Table 2: Plasma Protein Binding of 3,4-Dehydro Cilostazol
| Parameter | Value | Reference |
|---|---|---|
| Mean Percent Binding | 97.4% | fda.gov.phmims.comciplamed.comnih.govfda.govotsuka-us.comunilab.com.phdrugs.comnih.gov |
| Primary Binding Protein | Albumin | fda.gov.phmims.comciplamed.comnih.govotsuka-us.comunilab.com.phdrugs.comnih.gov |
Elimination Pathways and Excretion Profile
Contribution to Overall Drug Excretion
The primary route of elimination for cilostazol and its metabolites is through urine, accounting for approximately 74% of the drug's excretion, with the remainder being eliminated in the feces (around 20%). drugbank.comotsuka-us.comnih.gov Notably, a very small fraction of 3,4-dehydro cilostazol, specifically less than 2% of the initial cilostazol dose, is excreted unchanged in the urine. otsuka-us.comnih.govfda.gov This indicates that it undergoes further metabolism before final elimination. Another significant metabolite, 4'-trans-hydroxy-cilostazol, constitutes about 30% of the dose excreted in the urine. otsuka-us.comnih.govfda.gov
Half-Life Determination and Variability
Both cilostazol and its active metabolites, including 3,4-dehydro cilostazol, exhibit an apparent elimination half-life of approximately 11 to 13 hours. drugs.commims.comunilab.com.ph This extended half-life contributes to the accumulation of the drug and its active metabolites by about two-fold with chronic administration, reaching steady-state blood levels within a few days. drugs.com
Influence of Physiological and Pathophysiological Factors on Pharmacokinetics
Impact of Age and Gender
Studies have shown that the pharmacokinetics of cilostazol and its metabolites, including 3,4-dehydro cilostazol, are not significantly influenced by age or gender in healthy individuals between 50 and 80 years old. otsuka-us.comdoi.orgtandfonline.com Specifically, the total and unbound oral clearances of cilostazol and its metabolites, when adjusted for body weight, did not show significant differences based on age or gender in this demographic. fda.govfda.gov
Effects of Hepatic Impairment on Metabolite Exposure
In individuals with mild hepatic disease, the pharmacokinetics of cilostazol and its metabolites, including 3,4-dehydro cilostazol, were found to be similar to those in healthy subjects. otsuka-us.comfda.gov A study involving individuals with mild to moderate hepatic impairment found no substantial differences in the pharmacokinetics of cilostazol and its metabolites, OPC-13015 (3,4-dehydro cilostazol) and OPC-13213, compared to healthy volunteers. nih.gov However, it is important to note that patients with moderate to severe hepatic impairment have not been extensively studied. otsuka-us.comdrugs.com
Effects of Renal Impairment on Metabolite Levels and Protein Binding
The impact of renal impairment on the pharmacokinetics of 3,4-dehydro cilostazol is notable. In subjects with severe renal impairment, the peak concentration (Cmax) and the area under the curve (AUC) of 3,4-dehydro cilostazol were found to be 41% and 47% lower, respectively, compared to individuals with normal renal function. hpra.ienih.gov Conversely, the levels of another metabolite, 4'-trans-hydroxy cilostazol, were significantly increased in this population. hpra.ienih.gov
Influence of Smoking Status
Population pharmacokinetic analyses have indicated that smoking can decrease the exposure to cilostazol by approximately 20%. otsuka-us.comfda.govtg.org.au This suggests that smokers may have lower plasma concentrations of cilostazol and its metabolites, including 3,4-dehydro cilostazol, which could potentially impact the therapeutic effect.
Data Tables
Table 1: Pharmacokinetic Parameters of 3,4-Dehydro Cilostazol
| Parameter | Value | Reference |
|---|---|---|
| Urinary Excretion (as % of dose) | <2% | otsuka-us.comnih.govfda.gov |
| Elimination Half-Life | 11-13 hours | drugs.commims.comunilab.com.ph |
| Protein Binding | 97.4% | otsuka-us.comfda.govdrugs.com |
Table 2: Effects of Renal Impairment on 3,4-Dehydro Cilostazol (Severe Impairment vs. Normal Function)
| Parameter | Change | Reference |
|---|---|---|
| Peak Concentration (Cmax) | ↓ 41% | hpra.ienih.gov |
| Area Under the Curve (AUC) | ↓ 47% | hpra.ienih.gov |
Analytical Methodologies for Quantification of 3,4 Dehydro Cilostazol in Biological Matrices
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS has emerged as the preferred method for the determination of 3,4-Dehydro Cilostazol (B1669032) due to its high sensitivity, selectivity, and throughput. nih.govresearchgate.net This technique combines the superior separation efficiency of Ultra-Performance Liquid Chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry.
Development and Validation of High-Throughput and Sensitive Methods
Researchers have focused on developing simple, rapid, and sensitive UPLC-MS/MS methods for quantifying 3,4-Dehydro Cilostazol. nih.govresearchgate.net These methods are characterized by short run times, often as low as 1.2 to 2.5 minutes per sample, which facilitates the analysis of a large number of samples from clinical or preclinical studies. researchgate.netresearchgate.net Validation is performed according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), ensuring the reliability of the data. frontiersin.orgcolab.ws
Validation parameters typically include selectivity, linearity, accuracy, precision, recovery, and stability. frontiersin.org For instance, one method established a linear range of 0.5–500 ng/mL for 3,4-Dehydro Cilostazol in human plasma. nih.govresearchgate.net The intra- and inter-batch precision for this metabolite was found to be within 0.91–2.79%, with an accuracy of 98.0–102.7%. nih.govresearchgate.net Another study reported a lower limit of quantitation (LLOQ) of 1.0 ng/mL in rat plasma, demonstrating excellent sensitivity. frontiersin.org The precision (RSD) for inter-day and intra-day analysis has been reported to be in the ranges of 2.8 to 8.4% and 0.9 to 5.9%, respectively. researchgate.net
Application in Simultaneous Quantification with Cilostazol and Other Metabolites
A key advantage of UPLC-MS/MS is its capability for the simultaneous determination of 3,4-Dehydro Cilostazol along with the parent drug, Cilostazol, and other metabolites from a single sample. nih.govresearchgate.netfrontiersin.org This multiplexing is essential for a comprehensive understanding of the drug's pharmacokinetic profile. Methods have been successfully developed to concurrently quantify Cilostazol, 3,4-Dehydro Cilostazol, and in some cases, other metabolites like 4'-trans-hydroxy Cilostazol. frontiersin.org
The detection is typically carried out using a triple-quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides high specificity. researchgate.netnih.gov Specific precursor-to-product ion transitions are monitored for each analyte. For 3,4-Dehydro Cilostazol, a common transition is m/z 368.2 → 286.3. researchgate.netthieme-connect.comresearchgate.net This specific monitoring ensures that the analytes are distinguished from endogenous plasma components and other potential interferences. researchgate.net
Table 1: UPLC-MS/MS Method Parameters for 3,4-Dehydro Cilostazol Quantification
| Parameter | Method 1 (Human Plasma) nih.govresearchgate.net | Method 2 (Rat Plasma) frontiersin.org | Method 3 (Human Plasma) researchgate.net |
|---|---|---|---|
| Column | UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) | UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) | Reversed-phase C18 |
| Mobile Phase | Acetonitrile (B52724) and 2.0 mM ammonium (B1175870) formate (B1220265) (pH 5.0) | Acetonitrile and water with 0.1% formic acid (gradient) | Isocratic |
| Flow Rate | - | 0.4 mL/min | - |
| Run Time | 1.2 min | 2.0 min | 2.5 min |
| Detection Mode | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition | m/z 368.2 → 286.3 | m/z 368.20 → 286.12 | m/z 368 → 286 |
| Linear Range | 0.5–500 ng/mL | 1.0-1000 ng/mL (for CLZ) | 5–400 ng/mL |
| LLOQ | 0.5 ng/mL | 1.0 ng/mL | 5 ng/mL |
| Internal Standard | 3,4-Dehydro Cilostazol-d11 | Ticagrelor | Mosapride |
This table is interactive. You can sort and filter the data.
Sample Preparation Techniques (e.g., Solid Phase Extraction, Liquid-Liquid Extraction)
Effective sample preparation is critical to remove proteins and other interfering substances from the biological matrix, thereby improving the accuracy and robustness of the assay. The two most common techniques for the extraction of 3,4-Dehydro Cilostazol from plasma are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). nih.govresearchgate.net
Solid Phase Extraction (SPE): This is a widely used technique where plasma samples, often as small as 100 µL, are processed using SPE cartridges. nih.govresearchgate.net SPE offers high recovery and clean extracts, with reported assay recoveries for 3,4-Dehydro Cilostazol being within 95–97%. nih.govresearchgate.net In one method, a combination of LLE followed by SPE on a silica (B1680970) column was used for the extraction of cilostazol and its metabolites. nih.gov
Liquid-Liquid Extraction (LLE): LLE is another effective method that involves extracting the analytes from the aqueous plasma sample into an immiscible organic solvent. researchgate.netthieme-connect.com A one-step LLE procedure using a mixture of diethyl ether and dichloromethane (B109758) (7:3) has been successfully employed. researchgate.net This technique is often simple and rapid. researchgate.net
Internal Standard Selection and Application
The use of an appropriate internal standard (IS) is fundamental in LC-MS/MS analysis to correct for variations in sample preparation and instrument response. The ideal IS is a stable, isotopically labeled version of the analyte, as it has nearly identical chemical and physical properties.
For the quantification of 3,4-Dehydro Cilostazol, deuterated analogs such as 3,4-Dehydro Cilostazol-d11 are considered the gold standard and have been used effectively. nih.govresearchgate.net The MRM transition for 3,4-Dehydro Cilostazol-d11 is m/z 379.2 → 286.2. researchgate.netresearchgate.net
In cases where a stable isotope-labeled IS is not available, other compounds with similar chromatographic behavior and extraction efficiency can be used. Examples include Mosapride, Glimepiride, and Ticagrelor. researchgate.netfrontiersin.orgthieme-connect.com
High-Performance Liquid Chromatography (HPLC) Techniques
While UPLC-MS/MS is often preferred for its sensitivity, High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection has also been extensively used for the analysis of cilostazol and its metabolites. frontiersin.orgdntb.gov.uaijpsonline.com
Reversed-Phase HPLC Methodologies
Reversed-phase (RP) HPLC is the most common chromatographic mode for the separation of 3,4-Dehydro Cilostazol. nih.govijpsonline.comeprajournals.com In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase. eprajournals.com
Several RP-HPLC methods have been developed and validated for the simultaneous determination of Cilostazol and 3,4-Dehydro Cilostazol in plasma. dntb.gov.ua These methods demonstrate good linearity, accuracy, and precision. For example, one method used a C18 column with a mobile phase of acetonitrile and ammonium acetate (B1210297) buffer. nih.gov Another validated RP-HPLC method for cilostazol used a mobile phase of methanol (B129727) and water (pH 3) at a ratio of 85:15 v/v, with UV detection at 257 nm. eprajournals.com A stability-indicating RP-HPLC method was also developed using a mobile phase of sodium hydrogen phosphate (B84403) buffer and acetonitrile (50:50, v/v) with detection at 257.40 nm. humanjournals.com
Table 2: RP-HPLC Method Parameters for Cilostazol and Metabolite Analysis
| Parameter | Method 1 nih.gov | Method 2 eprajournals.com | Method 3 humanjournals.com |
|---|---|---|---|
| Column | Reverse phase C18 (50 mm x 4.6 mm, 5 µm) | Chemsil ODS C18 (250 mm × 4.6 mm, 5 µm) | Inertsil C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 2mM ammonium acetate (pH 3.4) (90:10, v/v) | Methanol: Water (pH 3) (85:15 v/v) | 50mM Sodium Hydrogen Phosphate (pH 3.0): Acetonitrile (50:50, v/v) |
| Flow Rate | 0.4 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection | MS/MS | UV at 257 nm | UV at 257.40 nm |
| Linear Range | 20-2000 ng/mL | 2-10 µg/mL (for Cilostazol) | 5.0 -17.5 µg/mL (for Cilostazol) |
| Retention Time | - | - | ~5.7 min (for Cilostazol) ijpsonline.com |
This table is interactive. You can sort and filter the data.
On-Line Column Switching Systems for Enhanced Sensitivity
On-line column switching, a form of multi-dimensional liquid chromatography, serves as a powerful automated sample clean-up and concentration technique. This approach enhances sensitivity and selectivity by isolating the analyte of interest from complex biological matrices prior to analytical separation and detection.
For the analysis of cilostazol and its metabolites, automated microbore High-Performance Liquid Chromatography (HPLC) methods incorporating on-line column switching have been developed. researchgate.net One such system utilized a three-column setup for the determination of cilostazol in human plasma. researchgate.net In this configuration, after plasma samples were diluted and deproteinized, the analyte fraction was initially loaded onto a trapping column (Capcell Pak MF Ph-1, 20 mm × 4 mm I.D.). researchgate.net
Following the initial capture, the cilostazol fraction was transferred from the trapping column to an intermediate C18 column (35 mm × 2 mm I.D.) using a mobile phase of 10% acetonitrile in water. researchgate.net This step further purifies the sample by removing interfering substances. The final analytical separation was then performed on a semi-microbore C18 column (250 mm × 1.5 mm I.D.) with a mobile phase of 40% acetonitrile in water at a flow rate of 150 µL/min. researchgate.net This method achieved a limit of quantitative analysis of 25 ng/mL for cilostazol, demonstrating the effectiveness of column switching for analyzing samples from biological sources. researchgate.net While this specific application detailed the parent compound, the principle is directly applicable to its metabolites like 3,4-Dehydro Cilostazol, which often share similar chromatographic properties.
Table 1: Example of an On-Line Column Switching HPLC System
| Parameter | Description | Reference |
|---|---|---|
| Trapping Column | Capcell Pak MF Ph-1 (20 mm × 4 mm I.D.) | researchgate.net |
| Intermediate Column | C18 (35 mm × 2 mm I.D.) | researchgate.net |
| Analytical Column | Semi-microbore C18 (250 mm × 1.5 mm I.D.) | researchgate.net |
| Transfer Mobile Phase | 10% acetonitrile in water | researchgate.net |
| Analytical Mobile Phase | 40% acetonitrile in water | researchgate.net |
| Flow Rate (Analytical) | 150 µL/min | researchgate.net |
| Limit of Quantification (LOQ) | 25 ng/mL | researchgate.net |
Other Chromatographic and Spectroscopic Approaches
Beyond conventional HPLC, a range of other sophisticated chromatographic and spectroscopic methods have been validated for the simultaneous quantification of cilostazol and 3,4-Dehydro Cilostazol. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has become a preferred method due to its high speed, sensitivity, and selectivity. researchgate.netnih.gov These methods can achieve very low limits of quantification, often down to 0.5 ng/mL for 3,4-Dehydro Cilostazol in human plasma. researchgate.netnih.gov
Discussion of Luminescence Spectroscopy and Electrochemical Sensor Applications
Luminescence Spectroscopy
While spectrofluorimetric methods have been explored for the parent compound, cilostazol, direct applications of luminescence spectroscopy for the sole quantification of 3,4-Dehydro Cilostazol are not extensively documented in the literature. dntb.gov.uaresearchgate.net Research on cilostazol has shown that its determination is possible through the enhancement of the fluorescence of a terbium (Tb3+) optical sensor. dntb.gov.ua Given the structural similarities between cilostazol and its dehydro metabolite, it is conceivable that similar luminescence-based approaches could be developed for 3,4-Dehydro Cilostazol, though this remains a prospective area for research.
Electrochemical Sensor Applications
Electrochemical methods present a promising alternative for the determination of 3,4-Dehydro Cilostazol. researchgate.net Studies on the electrochemical behavior of cilostazol have been conducted using techniques like differential pulse voltammetry at carbon paste and glassy carbon electrodes. researchgate.net A significant development in this area is the use of a molecularly imprinted polymer (MIP) as a chemosensor. researchgate.net Research has demonstrated that an MIP film designed for cilostazol responded similarly to both the parent drug and its active metabolite, 3,4-dehydrocilostazol (dhCIL). researchgate.net This indicates that such a sensor is suitable for their simultaneous determination in biological fluids like urine. researchgate.net The linear calibration range for cilostazol using this voltammetric technique was reported as 5×10⁻⁷ to 8.7×10⁻⁶ M, with high percentage recoveries. researchgate.net
Table 2: Electrochemical Determination of Cilostazol
| Parameter | Description | Reference |
|---|---|---|
| Analytical Technique | Differential Pulse Voltammetry | researchgate.net |
| Electrodes Used | Carbon Paste Electrode (CPE), Glassy Carbon Electrode (GCE) | researchgate.net |
| Linear Range (GCE) | 5.0×10⁻⁷ - 8.7×10⁻⁶ M | researchgate.net |
| Linear Range (CPE) | 4.0×10⁻⁷ - 6.40×10⁻⁶ M | researchgate.net |
| Percentage Recovery (GCE) | 99.20% - 100.10% | researchgate.net |
| Percentage Recovery (CPE) | 99.50% - 100.80% | researchgate.net |
| Key Finding for Metabolite | A molecularly imprinted polymer (MIP) sensor responded to both cilostazol and this compound. | researchgate.net |
Compound Names Mentioned
Preclinical Research and Investigational Studies Involving 3,4 Dehydro Cilostazol
In Vitro Pharmacological Characterization Beyond PDE Inhibition
In vitro studies have been crucial in elucidating the pharmacological profile of 3,4-Dehydro Cilostazol (B1669032), revealing a potency that surpasses its parent drug in key activities.
Receptor Binding Studies and Target Profiling
While extensive receptor binding screening data for 3,4-Dehydro Cilostazol is not widely available in the public domain, its primary mechanism of action is understood to be intricately linked to the inhibition of phosphodiesterase type 3 (PDE3). nih.govjst.go.jp This inhibition leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels within platelets and vascular smooth muscle cells, which is central to its antiplatelet and vasodilatory effects. nih.govsukl.gov.cz The plasma protein binding of 3,4-dehydro-cilostazol is high, at approximately 97.4%. fda.govotsuka-us.com In rat plasma, the protein binding of 3,4-Dehydro Cilostazol (OPC-13015) was determined to be 87% at a concentration of 1 μg/ml. fda.gov
Enzyme Inhibition Kinetics and Mechanism of Action Elucidation
The most well-documented enzymatic interaction of 3,4-Dehydro Cilostazol is its potent inhibition of PDE3. Multiple sources indicate that it is significantly more potent than cilostazol in this regard.
Comparative Potency of Cilostazol and its Metabolites
| Compound | Relative Potency (PDE Inhibition/Antiplatelet Activity) | Reference |
|---|---|---|
| 3,4-Dehydro Cilostazol (OPC-13015) | 4 to 7 times more potent than cilostazol | fda.govnih.govotsuka-us.com |
| 4'-trans-hydroxy-cilostazol (OPC-13213) | One-fifth as active as cilostazol | fda.govotsuka-us.com |
In Vivo Pharmacological Effects in Animal Models
Direct in vivo studies administering 3,4-Dehydro Cilostazol are limited in publicly available scientific literature. Most of the in vivo data is derived from the administration of the parent compound, cilostazol, in various animal models. The observed effects are therefore a combination of the actions of cilostazol and its active metabolites, including the highly potent 3,4-Dehydro Cilostazol.
Assessment of Antiplatelet Activity in Rodent and Non-Rodent Models
Studies on cilostazol demonstrate its efficacy in inhibiting platelet aggregation in various animal models. For instance, in beagle dogs and pigs, oral administration of cilostazol inhibited ADP- and collagen-induced platelet aggregation. In rats, the inhibitory effect on ADP-induced platelet aggregation was maintained during repeated oral administration. Given that 3,4-Dehydro Cilostazol is a more potent antiplatelet agent than cilostazol, it is a major contributor to these observed in vivo effects. fda.gov
Evaluation of Vasodilatory Responses in Various Circulatory Beds
The vasodilatory properties of cilostazol and by extension, its active metabolites, have been demonstrated in animal models. In dogs, the administration of OPC-13015 (3,4-dehydro cilostazol) directly into the femoral artery resulted in increased blood flow, indicating a direct vasodilatory effect. fda.gov Studies with the parent drug, cilostazol, have shown non-homogenous vasodilation, with a more pronounced effect in the femoral vascular beds compared to the vertebral, carotid, or superior mesenteric arteries. fda.gov.ph The renal arteries were reported to be unresponsive. fda.gov.ph
Mechanistic Investigations of Cilostazol Action Through its Metabolite
3,4-Dehydro cilostazol is an active metabolite of cilostazol, a medication used to alleviate symptoms of intermittent claudication. ahajournals.orgdrugbank.com The therapeutic effects of cilostazol, including the inhibition of platelet aggregation and vasodilation, are attributed to its function as a phosphodiesterase III (PDE III) inhibitor. ahajournals.orgfda.gov This inhibition leads to an increase in cyclic AMP (cAMP) levels within platelets and blood vessels. drugbank.comfda.gov
Following oral administration of cilostazol, it is extensively metabolized by cytochrome P-450 enzymes in the liver, primarily CYP3A4 and to a lesser extent, CYP2C19. drugbank.comotsuka-us.com While the specific enzyme responsible for the metabolism of 3,4-dehydro cilostazol has not been identified, it is known to be one of the two major active metabolites found in plasma. fda.govotsuka-us.com After a 100 mg dose of radiolabeled cilostazol, 3,4-dehydro cilostazol accounted for about 15% of the total analytes in plasma, while cilostazol itself was at 56%. otsuka-us.com The plasma concentrations, as measured by the area under the curve (AUC), of the dehydro metabolite are approximately 41% of the cilostazol concentrations. fda.gov.phsukl.gov.cz
The mechanism of action for both cilostazol and 3,4-dehydro cilostazol is the inhibition of PDE III, which prevents the degradation of cAMP. drugbank.comfda.gov This increase in cAMP in platelets and blood vessels leads to the inhibition of platelet aggregation and vasodilation, respectively. drugbank.comfda.gov The dehydro metabolite's higher potency in inhibiting platelet aggregation suggests it plays a crucial role in the antithrombotic effects observed with cilostazol treatment. fda.govfda.gov.ph
Table 1: Relative Potency and Plasma Levels of Cilostazol and its Active Metabolites
| Compound | Relative Potency (Platelet Aggregation Inhibition) | Percentage of Total Analytes in Plasma | Plasma Concentration (AUC) Relative to Cilostazol |
|---|---|---|---|
| Cilostazol | 1x | 56% otsuka-us.com | 100% |
| 3,4-Dehydro Cilostazol | 4-7x more potent otsuka-us.comfda.govfda.gov.ph | 15% otsuka-us.com | ~41% fda.gov.phsukl.gov.cz |
| 4'-trans-hydroxy-cilostazol | 1/5th as active fda.gov.ph | 4% otsuka-us.com | ~12% fda.gov.phsukl.gov.cz |
Early Toxicological Screening and Safety Assessments in Preclinical Species
Early toxicological evaluations of cilostazol and, by extension, its metabolites like 3,4-dehydro cilostazol, were conducted in various preclinical species to assess its safety profile.
In studies involving dogs and cynomolgus monkeys, cilostazol demonstrated cardiovascular effects consistent with a PDE III inhibitor, including an increased heart rate, enhanced myocardial contractile force, and increased coronary blood flow. fda.gov As PDE III inhibitors can have cardiovascular implications, the use of cilostazol is contraindicated in patients with heart failure of any severity. otsuka-us.comdrugs.com
Long-term carcinogenicity studies were performed in rats and mice. Dietary administration of cilostazol for up to 104 weeks at high doses did not reveal any evidence of carcinogenic potential. drugs.com Furthermore, cilostazol tested negative in a battery of genotoxicity assays, including bacterial gene mutation, bacterial DNA repair, mammalian cell gene mutation, and mouse in vivo bone marrow chromosomal aberration tests. drugs.com
Pharmacokinetic studies in canines showed that cilostazol administration led to heterogeneous dilation of vascular beds, with a more pronounced effect in the femoral beds compared to the vertebral, carotid, or superior mesenteric arteries. fda.gov The renal arteries did not show a response to cilostazol. fda.gov
Table 2: Summary of Preclinical Safety Findings for Cilostazol
| Test | Species | Outcome |
|---|---|---|
| Carcinogenicity | Rats and Mice | No evidence of carcinogenic potential. drugs.com |
| Genotoxicity | In vitro and in vivo assays | Negative in all tested assays. drugs.com |
| Cardiovascular Effects | Dogs and Cynomolgus Monkeys | Increased heart rate, myocardial contractility, and coronary blood flow. fda.gov |
| Vasodilation | Dogs | Heterogeneous dilation of vascular beds, most prominent in femoral arteries. fda.gov |
Drug Drug Interactions Affecting 3,4 Dehydro Cilostazol Pharmacokinetics and Pharmacodynamics
Interactions with Cytochrome P450 Inhibitors
The formation of 3,4-dehydro cilostazol (B1669032) is primarily mediated by the CYP3A4 enzyme, while the parent drug, cilostazol, is metabolized by both CYP3A4 and, to a lesser extent, CYP2C19. nih.govfda.govfda.gov This distinction is crucial when evaluating the impact of specific enzyme inhibitors.
Since CYP3A4 is the primary enzyme responsible for converting cilostazol to 3,4-dehydro cilostazol, the co-administration of strong or moderate inhibitors of CYP3A4 can be expected to decrease the rate of this conversion. nih.gov While this interaction leads to an increase in the plasma concentration of the parent drug, cilostazol, it results in a corresponding decrease in the systemic exposure of 3,4-dehydro cilostazol.
For instance, erythromycin, a moderate CYP3A4 inhibitor, significantly increases the concentration of cilostazol. fda.gov However, this inhibition of the metabolic pathway reduces the formation of 3,4-dehydro cilostazol. Research in rat models using baicalein, a CYP3A4 inhibitor, demonstrated this effect, where co-administration led to a decrease in both the maximum concentration (Cmax) and the area under the curve (AUC) of 3,4-dehydro cilostazol. This highlights that while parent drug levels may rise, the concentration of this key active metabolite is actually reduced by CYP3A4 inhibition.
In contrast to CYP3A4 inhibitors, inhibitors of CYP2C19 have a pronounced effect on increasing the levels of 3,4-dehydro cilostazol. When CYP2C19 is inhibited, the metabolism of cilostazol is shunted more towards the CYP3A4 pathway, which can lead to increased formation of 3,4-dehydro cilostazol.
A key example is the interaction with omeprazole (B731), a potent CYP2C19 inhibitor. Co-administration of omeprazole does not significantly affect the metabolism of cilostazol itself, but it increases the systemic exposure (AUC) of 3,4-dehydro cilostazol by a substantial 69%. fda.gov.phfda.govotsuka-us.com This is attributed to omeprazole's potent inhibition of CYP2C19. otsuka-us.com
Similarly, ticlopidine (B1205844), another strong CYP2C19 inhibitor, is known to increase the serum levels of 3,4-dehydro cilostazol. medscape.comgithub.io The interaction is significant enough to warrant a reduction in the cilostazol dosage to mitigate the effects of increased metabolite exposure. medscape.comgithub.io
Table 1: Effect of CYP Inhibitors on 3,4-Dehydro Cilostazol Pharmacokinetics
| Interacting Drug | CYP Inhibition | Effect on 3,4-Dehydro Cilostazol Exposure |
| Omeprazole | Potent CYP2C19 Inhibitor | ▲ 69% increase in AUC |
| Ticlopidine | Strong CYP2C19 Inhibitor | ▲ Increased serum levels |
Impact of Strong and Moderate CYP3A4 Inhibitors on Metabolite Levels
Interactions with Other Concomitant Medications
The pharmacodynamic effects of 3,4-dehydro cilostazol, primarily its antiplatelet activity, can be influenced by other drugs that also affect hemostasis.
When cilostazol is co-administered with other antiplatelet agents, the primary concern is a potential for additive pharmacodynamic effects rather than significant pharmacokinetic changes to its metabolites.
A study on the interaction with clopidogrel (B1663587) found no significant difference in the area under the curve (AUC) of 3,4-dehydro cilostazol when cilostazol and clopidogrel were taken together, compared to cilostazol alone. nih.govnih.gov This suggests that clopidogrel does not alter the formation or clearance of this active metabolite. nih.gov
Similarly, while short-term co-administration of aspirin (B1665792) and cilostazol has been shown to increase the inhibition of platelet aggregation, this is a pharmacodynamic interaction. fda.gov There is no evidence to suggest aspirin significantly alters the plasma concentrations of 3,4-dehydro cilostazol.
Table 2: Pharmacokinetic Interaction with Concomitant Antiplatelet Agents
| Interacting Drug | Effect on 3,4-Dehydro Cilostazol Pharmacokinetics |
| Clopidogrel | No significant difference in AUC |
| Aspirin | No significant pharmacokinetic interaction reported |
The co-administration of cilostazol with potent CYP2C19 inhibitors like omeprazole or ticlopidine requires careful consideration. The resulting 69% increase in exposure to 3,4-dehydro cilostazol, a metabolite that is 4 to 7 times more potent than the parent drug, could lead to an enhanced pharmacologic effect. fda.gov.ph This necessitates a dosage reduction of cilostazol to avoid potential adverse events.
When cilostazol is used with other antiplatelet agents like aspirin or clopidogrel, the lack of a pharmacokinetic interaction with 3,4-dehydro cilostazol means that any enhanced antiplatelet effect is additive. nih.gov This can be beneficial in certain clinical scenarios, such as for patients with specific genetic profiles (e.g., CYP2C19 poor metabolizers on clopidogrel), but it also carries an increased risk of bleeding, which must be carefully monitored. nih.govnih.gov
Effects of Antiplatelet Agents (e.g., Aspirin, Clopidogrel)
Clinical Significance of Metabolite-Mediated Drug Interactions
The clinical significance of these interactions is directly tied to the potency of 3,4-dehydro cilostazol. As this metabolite is significantly more active than cilostazol itself, any drug interaction that substantially increases its concentration is of high clinical importance. fda.gov.phfda.gov
The interaction with CYP2C19 inhibitors is particularly noteworthy. A 69% increase in the systemic exposure of a highly potent metabolite can shift the risk-benefit balance of the therapy. fda.gov This underscores the importance of medication reconciliation and considering a patient's full drug regimen before initiating or adjusting cilostazol therapy.
Furthermore, the complex interplay with clopidogrel, which is dependent on the patient's own CYP2C19 and CYP3A5 genotypes, points towards the potential for personalized medicine approaches. nih.govnih.gov Understanding these metabolite-mediated interactions is essential for clinicians to optimize antiplatelet therapy, enhance efficacy, and minimize the risk of adverse events such as bleeding.
Advanced Research and Future Directions for 3,4 Dehydro Cilostazol
Further Elucidation of Undiscovered Metabolic Pathways and Metabolite Profiling
While the primary metabolic pathways of cilostazol (B1669032) to its active metabolite, 3,4-dehydro cilostazol, are known to be mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and to a lesser extent CYP2C19, there is still more to uncover. researchgate.netotsuka-us.comresearchgate.net In vitro studies have shown that the hydroxylation of cilostazol's quinone moiety to OPC-13326 is a major route, which is then further metabolized to 3,4-dehydro cilostazol (also known as OPC-13015). researchgate.netresearchgate.net However, the specific enzyme responsible for this final conversion from OPC-13326 to 3,4-dehydro cilostazol has not been definitively identified. otsuka-us.comfda.govwikidoc.org
Future research should focus on identifying this and other potentially undiscovered minor metabolic pathways. Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, could be employed for a more comprehensive metabolite profiling in various biological matrices. This would not only provide a more complete picture of cilostazol's biotransformation but could also reveal novel metabolites with potential pharmacological activity or toxicological relevance.
Furthermore, investigating the metabolic pathways in different populations and under various physiological and pathological conditions is crucial. For instance, studies have shown that smoking can decrease cilostazol exposure by about 20%, and severe renal impairment can lead to increased metabolite levels and altered protein binding. otsuka-us.comfda.gov A deeper understanding of these variations is essential for personalized medicine.
Comprehensive Pharmacogenomic Studies Influencing 3,4-Dehydro Cilostazol Formation and Activity
The formation and activity of 3,4-dehydro cilostazol are significantly influenced by genetic variations in the CYP enzymes. It is known that CYP3A4 is the primary enzyme involved in the metabolism of cilostazol, with CYP2C19 and CYP3A5 also playing a role. researchgate.netjst.go.jpnih.gov Genetic polymorphisms in these enzymes can lead to interindividual differences in drug response and the risk of adverse effects.
Studies have indicated that CYP3A5 and CYP2C19 genotypes can affect the plasma concentrations of cilostazol and its metabolites. jst.go.jp For example, individuals with CYP3A5*1 non-carrier status have been found to have a significantly higher plasma concentration rate of 3,4-dehydro cilostazol to cilostazol. jst.go.jp Similarly, the co-administration of drugs that inhibit CYP2C19, such as omeprazole (B731), can lead to a significant increase in the systemic exposure to 3,4-dehydro cilostazol. otsuka-us.com
Future pharmacogenomic research should aim to:
Identify a broader range of genetic variants in CYP and other relevant genes that influence the pharmacokinetics and pharmacodynamics of 3,4-dehydro cilostazol.
Conduct large-scale population studies to determine the frequency of these variants in different ethnic groups.
Develop robust pharmacogenomic testing guidelines to aid in the prediction of patient response to cilostazol therapy and to guide dosing strategies.
Advanced Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation of Metabolite Kinetics
Physiologically based pharmacokinetic (PBPK) modeling has emerged as a valuable tool for simulating the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites. nih.govfrontiersin.org For cilostazol and 3,4-dehydro cilostazol, PBPK models have been successfully developed to simulate their plasma concentrations and to predict bioequivalence between different formulations. nih.govresearchgate.net
These models integrate data on the physicochemical properties of the drug, in vitro metabolism data, and physiological parameters of the human body. nih.govfrontiersin.org They can be used to explore the impact of various factors, such as genetic polymorphisms, drug-drug interactions, and disease states, on the pharmacokinetics of 3,4-dehydro cilostazol.
Future advancements in PBPK modeling for 3,4-dehydro cilostazol should focus on:
Incorporating more detailed information on its formation and elimination pathways, including the yet-to-be-identified enzymes.
Developing whole-body PBPK models that can predict the concentration of the metabolite in various tissues, which could be crucial for understanding its therapeutic effects and potential side effects.
Utilizing these models to conduct virtual clinical trials to optimize dosing regimens and to identify potential risks in specific patient populations.
Exploration of Novel Therapeutic Potentials and Applications for 3,4-Dehydro Cilostazol as a Standalone Entity
3,4-Dehydro cilostazol is recognized as the most active metabolite of cilostazol, with a potency for inhibiting phosphodiesterase III (PDE III) that is 3 to 7 times greater than the parent drug. tandfonline.comfda.gov While its effects are currently considered in the context of cilostazol therapy, its enhanced potency suggests that it could have therapeutic potential as a standalone drug.
Recent studies have begun to explore the potential of cilostazol and, by extension, its active metabolite in new therapeutic areas beyond its current indications for intermittent claudication and secondary stroke prevention. nih.govahajournals.org For instance, there is growing interest in its potential role in managing cognitive impairment and Alzheimer's disease. researchgate.netresearchgate.net The mechanism is thought to involve the inhibition of PDE, leading to increased levels of cyclic adenosine (B11128) monophosphate (cAMP), which can have neuroprotective effects. ahajournals.org
Future research should be directed towards:
Investigating the pharmacological profile of 3,4-dehydro cilostazol in a range of preclinical models of various diseases.
Exploring its potential in conditions where PDE III inhibition could be beneficial, such as other cardiovascular diseases, inflammatory conditions, and neurodegenerative disorders.
Conducting clinical trials to evaluate the efficacy and safety of 3,4-dehydro cilostazol as a standalone therapeutic agent.
Development of Metabolite-Specific Biomarkers for Clinical Monitoring and Therapeutic Guidance
Currently, methods for the simultaneous quantification of cilostazol and 3,4-dehydro cilostazol in human plasma using techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been developed and validated. nih.govnih.gov These methods are sensitive and can be used in pharmacokinetic studies and for therapeutic drug monitoring.
Future efforts in this area should focus on:
Establishing a clear correlation between the plasma concentrations of 3,4-dehydro cilostazol and clinical outcomes, both therapeutic and adverse.
Developing and validating simple, rapid, and cost-effective assays for routine clinical use.
Identifying other potential biomarkers, such as genetic markers or downstream signaling molecules, that could be used in conjunction with metabolite monitoring to provide a more comprehensive picture of drug response.
Structural Activity Relationship (SAR) Studies for Enhanced Metabolite-Specific Agents
Understanding the structure-activity relationship (SAR) of 3,4-dehydro cilostazol is key to designing new and improved therapeutic agents. The chemical structure of 3,4-dehydro cilostazol, a quinolinone derivative, is the basis for its inhibitory effect on PDE III. wikidoc.org
By systematically modifying the chemical structure of 3,4-dehydro cilostazol and evaluating the pharmacological activity of the resulting analogues, researchers can identify the key structural features responsible for its potency and selectivity. This knowledge can then be used to design novel compounds with enhanced therapeutic properties, such as increased potency, improved selectivity for PDE III over other phosphodiesterase isoforms, or a more favorable pharmacokinetic profile.
Future SAR studies should aim to:
Synthesize a library of analogues of 3,4-dehydro cilostazol with modifications at various positions of the molecule.
Evaluate the in vitro and in vivo activity of these analogues to establish a comprehensive SAR.
Utilize computational modeling and molecular docking studies to gain insights into the binding of these compounds to the active site of PDE III.
Develop new chemical entities with superior therapeutic potential based on the SAR findings.
Q & A
Q. Methodological Answer :
- UPLC-MS/MS is the gold standard for quantifying 3,4-Dehydro Cilostazol in plasma due to its high sensitivity and specificity. A validated protocol involves protein precipitation with acetonitrile, chromatographic separation using a C18 column, and detection via multiple reaction monitoring (MRM) modes (e.g., m/z 370→253 for 3,4-Dehydro Cilostazol) .
- Quality Control : Include calibration curves (1–1000 ng/mL) and internal standards (e.g., deuterated analogs) to account for matrix effects .
Basic: How can researchers ensure the structural integrity of 3,4-Dehydro Cilostazol during formulation studies?
Q. Methodological Answer :
- FTIR and DSC Analysis : Monitor key functional groups (e.g., C=N stretch at 1666 cm⁻¹, N-H stretch at 3175 cm⁻¹) to detect interactions with excipients. Use DSC to identify melting point shifts (>2°C indicates incompatibility) .
- Pharmacopeial Standards : Compare retention times and spectral data against USP reference standards (e.g., Related Compound B) to confirm purity .
Advanced: What experimental designs are optimal for studying the metabolite's role in PDE3 inhibition and cAMP modulation?
Q. Methodological Answer :
- In Vitro Assays : Use vascular smooth muscle cells (VSMCs) treated with 3,4-Dehydro Cilostazol (10–100 µM). Measure cAMP levels via ELISA and correlate with AMPK phosphorylation (Western blot) .
- Dose-Response Curves : Include cilostazol as a positive control to differentiate metabolite-specific effects .
Advanced: How can contradictory data on 3,4-Dehydro Cilostazol's dual roles in telomerase activity and pyroptosis be resolved?
Q. Methodological Answer :
- Context-Specific Models :
- Pathway Inhibition : Use selective inhibitors (e.g., Z-VAD for caspases) to isolate mechanistic contributions .
Basic: What synthesis protocols are reported for 3,4-Dehydro Cilostazol analogs?
Q. Methodological Answer :
- Key Steps :
Advanced: What statistical approaches are appropriate for dose-dependent in vivo studies?
Q. Methodological Answer :
- Zebrafish Models : Treat embryos (10 hpf) with 3,4-Dehydro Cilostazol (10–30 µM). Use Welch’s ANOVA for non-homogeneous variances and Games-Howell post-hoc tests to compare heart rate changes .
- Power Analysis : Ensure n ≥ 30 per group to detect a 15% effect size (α=0.05, β=0.2) .
Advanced: How does 3,4-Dehydro Cilostazol influence Th17-mediated immune responses in pneumococcal infection models?
Q. Methodological Answer :
- Co-Culture Systems : Incubate human CD4+ T cells with pneumococcus-stimulated monocytes. Measure IL-17A via ELISA and neutrophil recruitment via transwell assays .
- Knockdown Models : Use siRNA targeting IL-17 receptors to validate pathway specificity .
Basic: What pharmacodynamic endpoints are relevant for preclinical studies targeting cerebral small vessel disease?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
